Ortho- vs. Para-Bromophenyl Substitution: Differential Effects on D-Amino Acid Oxidase (DAO) Inhibition
The ortho-bromophenyl substitution pattern of N-Boc-O-(2-bromophenyl)-D-serine yields a distinct DAO inhibition profile compared to its para-substituted analog. The ortho-substituted compound exhibits an IC50 > 2.50E+6 nM (>2.5 mM) against human recombinant DAO, indicating very weak to negligible inhibition [1]. In contrast, the para-substituted analog (N-Boc-O-(4-bromophenyl)-D-serine) demonstrates a Ki of 9.92E+3 nM (9.92 μM) against the same target under similar assay conditions, representing at least a 250-fold difference in apparent inhibitory potency [2]. This differential activity profile is critical for applications where off-target DAO inhibition must be minimized.
| Evidence Dimension | Inhibition of human recombinant D-amino acid oxidase (DAO) |
|---|---|
| Target Compound Data | IC50 > 2.50E+6 nM (>2.5 mM) |
| Comparator Or Baseline | N-Boc-O-(4-bromophenyl)-D-serine: Ki = 9.92E+3 nM (9.92 μM) |
| Quantified Difference | Ortho-substituted compound shows >250-fold weaker inhibition than para-substituted analog |
| Conditions | Human recombinant N-terminal His-tagged DAO expressed in E. coli BL21(DE3) using D-serine as substrate; colorimetric assay for ortho; Lineweaver-Burk plot for para |
Why This Matters
Researchers requiring a serine building block that minimizes interference with DAO-mediated metabolism should select the ortho-substituted variant over the para-substituted analog.
- [1] BindingDB. BDBM50427217 (CHEMBL2324850). DAO inhibition data for N-Boc-O-(2-bromophenyl)-D-serine. View Source
- [2] BindingDB. BDBM50427206 (CHEMBL2324852). DAO inhibition data for N-Boc-O-(4-bromophenyl)-D-serine. View Source
